Mass Shift Advantage: +93 Da Separation from Unlabeled Analyte for Unambiguous MS Detection
The target compound provides a mass shift of +93 Da relative to the unlabeled free base analyte (Deacetamidine Cyano Dabigatran Ethyl Ester, MW 482.5) when considering the combined effects of deuterium incorporation (+3 Da) and oxalate salt formation (+90 Da) . This large mass difference eliminates isotopic overlap and ensures baseline resolution in the mass spectrometer, whereas a simple +3 Da shift from a standard dabigatran-d3 internal standard may still risk cross-talk with isotopic peaks of the parent drug or other impurities .
| Evidence Dimension | Molecular Weight Difference (vs. Unlabeled Analyte) |
|---|---|
| Target Compound Data | 575.59 g/mol (C29H25D3N6O7 oxalate salt) |
| Comparator Or Baseline | Unlabeled free base: 482.5 g/mol (C27H26N6O3); Unlabeled oxalate: ~572 g/mol |
| Quantified Difference | +93 Da (vs. free base); +3 Da (vs. unlabeled oxalate) |
| Conditions | LC-MS/MS analysis; exact mass measured by high-resolution mass spectrometry |
Why This Matters
A larger mass differential reduces the risk of isotopic interference, directly improving assay specificity and accuracy for impurity quantification in complex matrices.
